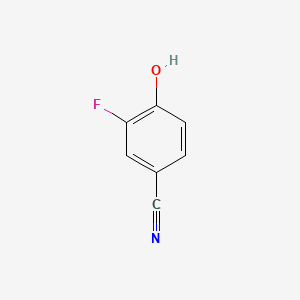

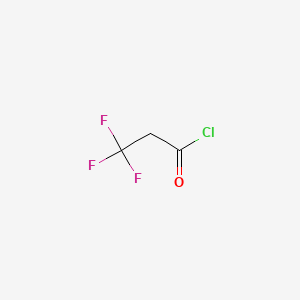

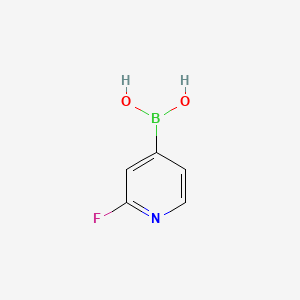

![molecular formula C11H12FNO5S B1304190 4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid CAS No. 389609-83-0](/img/structure/B1304190.png)

4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid

説明

The compound 4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid, which is a key intermediate in various synthetic pathways. Although the specific compound is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and characterized, indicating the potential for diverse chemical applications and interactions with metal ions .

Synthesis Analysis

The synthesis of related compounds involves the reaction of itaconic anhydride with substituted amines, as seen in the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid . This method could potentially be adapted for the synthesis of 4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid by using an appropriate fluorinated and methylsulfonyl substituted amine.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction, revealing details such as unit cell dimensions and space group . These compounds exhibit intermolecular hydrogen bonding, which could also be expected in the structure of 4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid, potentially affecting its physical properties and reactivity .

Chemical Reactions Analysis

The related compounds form complexes with various metal ions, indicating that 4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid could also coordinate with metals. The carboxylate group in these compounds acts as a bidentate ligand, which suggests that the target compound may also form stable chelates with transition metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been characterized using techniques such as FT-IR, NMR, UV-Vis, TGA, and DTA . These compounds show thermal stability and specific absorption characteristics in the UV-Vis spectrum, which could be indicative of the properties of 4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid. Additionally, the presence of the fluorine and methylsulfonyl groups could influence the compound's acidity, boiling point, and solubility .

科学的研究の応用

Synthesis and Applications of Fluorinated Compounds

- Synthesis Techniques : A study on 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, details a practical synthesis method. This research highlights the challenges and solutions in synthesizing fluorinated compounds, which could be applicable to the compound (Qiu et al., 2009).

Environmental Impact and Degradation

- Microbial Degradation of Polyfluoroalkyl Chemicals : Research on the environmental biodegradability of polyfluoroalkyl chemicals, including their degradation pathways and impacts, could provide insight into how compounds like "4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid" behave in the environment (Liu & Avendaño, 2013).

Health Risks and Regulatory Perspectives

- Health Risks of Novel Fluorinated Alternatives : A review focusing on the health risks associated with novel fluorinated alternatives highlights the need for comprehensive studies to assess the safety of these compounds, indicating the importance of understanding potential health implications for similar fluorinated compounds (Wang et al., 2019).

Advanced Materials and Technologies

- Fluoropolymers as Polymers of Low Concern : Fluoropolymers, due to their unique properties and negligible environmental mobility, are considered polymers of low concern. This perspective could be relevant when assessing the environmental and health impact of related fluorinated compounds (Henry et al., 2018).

作用機序

Target of Action

Similar compounds with amethylsulfonyl group have been found to interact with various receptors . These interactions can lead to a variety of biological activities, making these compounds valuable for treatment and drug development .

Mode of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This binding can lead to changes in the function of these receptors, resulting in various biological effects .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities . These activities suggest that these compounds may affect a variety of biochemical pathways, leading to downstream effects such as antiviral, anti-inflammatory, and anticancer activities .

Result of Action

Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound “2-Fluoro-4-(methylsulfonyl)phenylboronic acid” is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could impact the stability and efficacy of similar compounds.

特性

IUPAC Name |

4-(2-fluoro-5-methylsulfonylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO5S/c1-19(17,18)7-2-3-8(12)9(6-7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKQITNKYXFFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)F)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382252 | |

| Record name | 4-[2-Fluoro-5-(methanesulfonyl)anilino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid | |

CAS RN |

389609-83-0 | |

| Record name | 4-[2-Fluoro-5-(methanesulfonyl)anilino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid](/img/structure/B1304116.png)

![2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B1304117.png)

![2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304118.png)

![2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304119.png)